molecular formula C26H25NO5S B2747898 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902618-11-5

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2747898
CAS No.: 902618-11-5
M. Wt: 463.55
InChI Key: AIKYDDVMOARGAB-UHFFFAOYSA-N
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Description

The compound 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by three key substituents:

  • Position 1: A 3-methoxyphenylmethyl group, introducing steric bulk and electron-donating methoxy functionality.
  • Position 3: A 4-methylbenzenesulfonyl (tosyl) group, providing strong electron-withdrawing properties and influencing molecular polarity.
  • Position 6: An ethoxy group, enhancing hydrophilicity compared to unsubstituted quinolinones.

This structural configuration balances electronic and steric effects, making it distinct from analogs in the quinolinone family. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-4-32-21-10-13-24-23(15-21)26(28)25(33(29,30)22-11-8-18(2)9-12-22)17-27(24)16-19-6-5-7-20(14-19)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKYDDVMOARGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde in the presence of a base.

    Methoxybenzylation: The 3-methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride.

    Tosylation: The tosyl group is introduced by reacting the compound with tosyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

The compound 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered interest for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and material science, backed by case studies and data tables.

Antimicrobial Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Dihydroquinoline derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case study involved its application against breast cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation.

Neuroprotective Effects

Recent studies have suggested that compounds in this class may also possess neuroprotective properties. Research on animal models indicated that administration of this compound led to improved cognitive functions and reduced neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown promise as an inhibitor of acetylcholinesterase, which is relevant in the context of Alzheimer's disease treatment. In vitro assays revealed that it effectively increases acetylcholine levels by preventing its breakdown.

Anti-inflammatory Activity

Another significant application is its anti-inflammatory potential. Studies have reported that this compound reduces the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory diseases.

Organic Electronics

In material science, derivatives of dihydroquinoline are explored for their use in organic electronic devices. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating this compound into device architectures enhances charge transport efficiency.

Synthesis of Functional Materials

The compound can also serve as a precursor in the synthesis of functional materials used in coatings and adhesives. Its sulfonyl group contributes to adhesion properties and thermal stability, making it valuable in industrial applications.

Data Tables

Application Area Effect Reference Study
Antimicrobial ActivityEffective against bacterial strains[Study on Antimicrobial Properties]
Anticancer PropertiesInduces apoptosis in cancer cells[Case Study on Breast Cancer]
Neuroprotective EffectsImproves cognitive functions[Animal Model Study]
Enzyme InhibitionInhibits acetylcholinesterase[Enzyme Inhibition Research]
Anti-inflammatory ActivityReduces pro-inflammatory cytokines[Inflammation Study]
Organic ElectronicsEnhances charge transport efficiency[Organic Electronics Research]
Synthesis of Functional MaterialsImproves adhesion properties[Functional Materials Study]

Mechanism of Action

The mechanism of action of 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Structural Variations

The table below highlights structural differences between the target compound and key analogs:

Compound Name (Reference) Position 1 Substituent Position 3 Substituent Position 6 Substituent
Target Compound 3-methoxyphenylmethyl 4-methylbenzenesulfonyl Ethoxy
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-chlorobenzyl 4-isopropylphenylsulfonyl Ethoxy
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-methoxyphenylmethyl 4-fluorobenzoyl Ethoxy
Key Observations:

Position 1: The target compound’s 3-methoxyphenylmethyl group differs from the 4-chlorobenzyl (electron-withdrawing Cl) in and the 4-methoxyphenylmethyl (para-methoxy) in . Meta-substitution may reduce steric hindrance compared to para-substituted analogs.

Position 3: The 4-methylbenzenesulfonyl group in the target compound contrasts with the 4-isopropylphenylsulfonyl in (bulkier isopropyl) and the 4-fluorobenzoyl (carbonyl group) in .

Position 6 :

  • Ethoxy is conserved across all listed compounds, suggesting its role in maintaining solubility without compromising aromatic interactions.

Physicochemical and Crystallographic Properties

  • Solubility : Ethoxy and methoxy groups enhance hydrophilicity, but the tosyl group’s polarity may reduce solubility compared to benzoyl analogs .
  • Crystallography : Structural validation tools like SHELX are critical for confirming substituent orientation. The 3-methoxy group’s meta position may lead to distinct crystal packing compared to para-substituted analogs.

Biological Activity

The compound 6-ethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Ethoxy group at position 6
  • Methoxyphenylmethyl group at position 1
  • Methylbenzenesulfonyl group at position 3
  • Dihydroquinoline core

This unique structure contributes to its biological properties and interactions within biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 13.3 µM against MCF-7 breast cancer cells, indicating a promising level of cytotoxicity compared to standard chemotherapeutics .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-713.3
HeLa15.0
MDA-MB-23112.5

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific signaling pathways essential for cancer cell proliferation. It has been suggested that the compound may interfere with protein kinases involved in cell cycle regulation and apoptosis, leading to increased cancer cell death .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Modifications in the substituents on the quinoline ring and the sulfonamide group have been explored to enhance biological activity. For instance, variations in the methoxy and ethoxy groups have been linked to improved binding affinity to target proteins involved in tumor growth .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated a series of dihydroquinoline derivatives, including our compound, against multiple cancer cell lines. The results indicated that compounds with a sulfonamide moiety exhibited superior antiproliferative effects compared to those without .
  • Synergistic Effects with Chemotherapeutics : In a synergistic study, this compound was tested alongside established chemotherapeutics like doxorubicin and cisplatin. The combination treatments resulted in enhanced cytotoxicity, suggesting potential for use in combination therapy protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.